molecular formula C13H18O3S B13528391 (E)-Hex-3-enyl 4-methylbenzenesulfonate

(E)-Hex-3-enyl 4-methylbenzenesulfonate

Cat. No.: B13528391
M. Wt: 254.35 g/mol
InChI Key: PTCRTTULASBLSJ-SNAWJCMRSA-N
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Description

Hex-3-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzenesulfonate esters These compounds are characterized by the presence of a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hex-3-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of hex-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Hex-3-en-1-ol+4-methylbenzenesulfonyl chlorideHex-3-en-1-yl 4-methylbenzene-1-sulfonate+HCl\text{Hex-3-en-1-ol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{Hex-3-en-1-yl 4-methylbenzene-1-sulfonate} + \text{HCl} Hex-3-en-1-ol+4-methylbenzenesulfonyl chloride→Hex-3-en-1-yl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of hex-3-en-1-yl 4-methylbenzene-1-sulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Hex-3-en-1-yl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of hex-3-en-1-yl 4-methylbenzenesulfonic acid.

    Reduction: Formation of hex-3-en-1-yl 4-methylbenzenesulfonamide.

    Substitution: Formation of hex-3-en-1-yl 4-methylbenzene derivatives with various functional groups.

Scientific Research Applications

Hex-3-en-1-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonate esters.

    Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of hex-3-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Hex-3-en-1-yl 4-methylbenzene-1-sulfonate can be compared with other similar compounds such as:

    Hex-3-en-1-yl benzenesulfonate: Lacks the methyl group on the benzene ring, resulting in different chemical properties and reactivity.

    Hex-3-en-1-yl 4-chlorobenzene-1-sulfonate: Contains a chlorine atom instead of a methyl group, leading to variations in its chemical behavior and applications.

Properties

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

[(E)-hex-3-enyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h4-5,7-10H,3,6,11H2,1-2H3/b5-4+

InChI Key

PTCRTTULASBLSJ-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/CCOS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCC=CCCOS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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